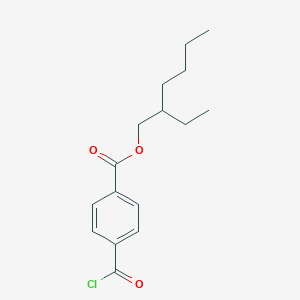
2-Ethylhexyl 4-(chlorocarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4-(chlorocarbonyl)benzoate is an organic compound belonging to the class of benzoic acid esters. This compound is characterized by the presence of a chlorocarbonyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis. It is used in various industrial applications, particularly in the production of polymers and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol to the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve optimal reaction rates. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, usually performed under anhydrous conditions.
Major Products:
Substitution Reactions: Amides or esters.
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: Hydroxymethyl derivatives.
Applications De Recherche Scientifique
2-Ethylhexyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, plasticizers, and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl 4-aminobenzoate: Similar ester structure but with an amino group instead of a chlorocarbonyl group.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a dimethylamino group, used in sunscreen formulations.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl ester instead of an ethylhexyl ester.
Uniqueness: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate is unique due to its specific ester and chlorocarbonyl functionalities, which provide distinct reactivity and applications compared to its analogs. Its long alkyl chain (2-ethylhexyl) imparts hydrophobic properties, making it suitable for use in non-polar environments and applications requiring hydrophobic interactions.
Propriétés
Numéro CAS |
183791-60-8 |
|---|---|
Formule moléculaire |
C16H21ClO3 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
2-ethylhexyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C16H21ClO3/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3 |
Clé InChI |
NUEMEQJXIUDNAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


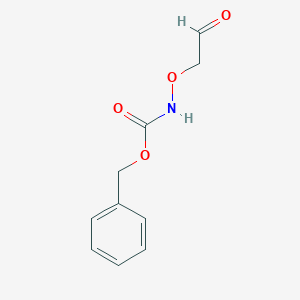
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)

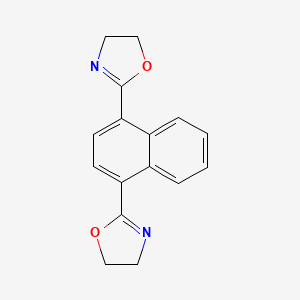
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

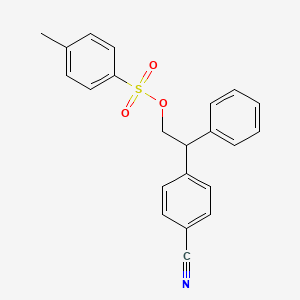
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
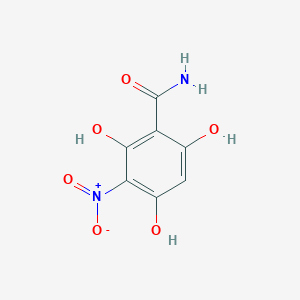
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

